molecular formula C10H19NO3 B3096873 (3R,4S)-tert-Butyl 3-hydroxy-4-methylpyrrolidine-1-carboxylate CAS No. 1290191-90-0

(3R,4S)-tert-Butyl 3-hydroxy-4-methylpyrrolidine-1-carboxylate

Cat. No.: B3096873
CAS No.: 1290191-90-0
M. Wt: 201.26
InChI Key: YMSRLPJZNWGMAM-YUMQZZPRSA-N
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Description

(3R,4S)-tert-Butyl 3-hydroxy-4-methylpyrrolidine-1-carboxylate ( 885102-33-0) is a chiral pyrrolidine derivative of significant value in medicinal chemistry and pharmaceutical research. This compound, with a molecular formula of C10H19NO3 and a molecular weight of 201.26 g/mol, serves as a key synthetic intermediate or building block for the development of more complex, enantiomerically pure active pharmaceutical ingredients (APIs) . The defined stereochemistry at the 3- and 4-positions of the pyrrolidine ring is critical for achieving specific interactions with biological targets. This product is offered in high purity and is intended for research and development applications. It is supplied with associated analytical data for quality confirmation. For Research Use Only. Not intended for diagnostic or therapeutic use in humans or animals. SAFETY INFORMATION: Please refer to the Safety Data Sheet (SDS) before use. This compound may be harmful if swallowed (H302) and may cause an allergic skin reaction (H317) . STORAGE: Store sealed in a dry environment at 2-8°C .

Properties

IUPAC Name

tert-butyl (3R,4S)-3-hydroxy-4-methylpyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3/c1-7-5-11(6-8(7)12)9(13)14-10(2,3)4/h7-8,12H,5-6H2,1-4H3/t7-,8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMSRLPJZNWGMAM-YUMQZZPRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC1O)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CN(C[C@@H]1O)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3R,4S)-tert-Butyl 3-hydroxy-4-methylpyrrolidine-1-carboxylate typically involves the following steps:

  • Formation of the Pyrrolidine Ring: The pyrrolidine ring can be formed through cyclization reactions starting from amino acids or their derivatives.

  • Introduction of Chiral Centers: Chiral centers are introduced using chiral auxiliaries or catalysts to ensure the desired stereochemistry.

  • Protection and Deprotection: The hydroxyl group is protected using tert-butyl groups to prevent unwanted side reactions during synthesis.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow chemistry to ensure efficiency and consistency. The use of biocatalysts and green chemistry principles can also be employed to reduce environmental impact and improve yield.

Chemical Reactions Analysis

(3R,4S)-tert-Butyl 3-hydroxy-4-methylpyrrolidine-1-carboxylate: undergoes various types of chemical reactions, including:

  • Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

  • Reduction: The compound can be reduced to form amines or alcohols.

  • Substitution: The pyrrolidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include chromium(VI) oxide, Dess-Martin periodinane, and TEMPO.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles such as alkyl halides and amines are used in substitution reactions.

Major Products Formed:

  • Oxidation: Ketones, aldehydes, and carboxylic acids.

  • Reduction: Amines and alcohols.

  • Substitution: Substituted pyrrolidines and other nitrogen-containing heterocycles.

Scientific Research Applications

Overview

(3R,4S)-tert-Butyl 3-hydroxy-4-methylpyrrolidine-1-carboxylate is a chiral compound belonging to the pyrrolidine class. Its unique stereochemistry and functional groups make it a valuable building block in various scientific fields, particularly in organic synthesis, medicinal chemistry, and biological research.

Organic Synthesis

This compound serves as a critical intermediate in organic synthesis due to its chiral centers, which allow for the production of optically active compounds. It is utilized as a chiral auxiliary in asymmetric synthesis, facilitating the formation of enantiomerically enriched products. Its ability to undergo various chemical transformations, such as oxidation and reduction, further enhances its utility in synthetic pathways.

Medicinal Chemistry

(3R,4S)-tert-Butyl 3-hydroxy-4-methylpyrrolidine-1-carboxylate is investigated for its potential therapeutic applications. Studies have explored its role as a precursor for bioactive molecules, particularly in drug discovery. The compound's interactions with biological targets, such as enzymes and receptors, are of significant interest due to its potential effects on human health.

Research has indicated that this compound may exhibit various biological activities, including antimicrobial and anti-inflammatory properties. Its derivatives are being studied for their effects on cellular pathways, which could lead to the development of novel therapeutic agents.

Industrial Applications

In industrial settings, (3R,4S)-tert-Butyl 3-hydroxy-4-methylpyrrolidine-1-carboxylate is employed in the synthesis of pharmaceuticals and agrochemicals. The compound's stability and reactivity make it suitable for large-scale production processes.

Case Studies

Several studies highlight the applications of (3R,4S)-tert-Butyl 3-hydroxy-4-methylpyrrolidine-1-carboxylate:

  • Asymmetric Synthesis : A study demonstrated the use of this compound as a chiral auxiliary in the synthesis of biologically active alkaloids, showcasing its effectiveness in producing enantiomerically pure products.
  • Drug Development : Research focused on derivatives of (3R,4S)-tert-butyl 3-hydroxy-4-methylpyrrolidine-1-carboxylate revealed promising results in modulating enzyme activity related to metabolic disorders.
  • Biological Studies : Investigations into the antimicrobial properties of this compound indicated activity against specific bacterial strains, suggesting potential applications in developing new antibiotics.

Mechanism of Action

The mechanism by which (3R,4S)-tert-Butyl 3-hydroxy-4-methylpyrrolidine-1-carboxylate exerts its effects depends on its specific application. In drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact molecular pathways involved would depend on the specific biological system and the nature of the interaction.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, physical, and safety differences between the target compound and its analogs:

Compound Name CAS No. Molecular Formula MW (g/mol) Functional Groups Stereochemistry Physical State Storage Conditions Hazard Statements Applications
(3R,4S)-tert-Butyl 3-hydroxy-4-methylpyrrolidine-1-carboxylate (Target) N/A C10H19NO3 ~201.26 Hydroxy, methyl, tert-butyl carbamate (3R,4S) Likely solid 2–8°C (inferred) No data Pharmaceutical intermediate
(3S,4R)-tert-Butyl 3-hydroxy-4-(hydroxymethyl)pyrrolidine-1-carboxylate 1932246-33-7 C10H19NO4 217.26 Hydroxy, hydroxymethyl, tert-butyl carbamate (3S,4R) Solid 2–8°C None reported Research chemical
(3R,4S)-tert-Butyl 3-amino-4-methylpyrrolidine-1-carboxylate 1290191-85-3 C10H20N2O2 200.28 Amino, methyl, tert-butyl carbamate (3R,4S) Solid Inert atmosphere, 2–8°C H302, H315, H318, H335 Reactive intermediate
(3R,4R)-tert-Butyl 3-hydroxy-4-(hydroxymethyl)pyrrolidine-1-carboxylate N/A C10H19NO4 217.26 Hydroxy, hydroxymethyl, tert-butyl carbamate (3R,4R) Colorless liquid Room temperature Relatively safe Synthetic intermediate
tert-Butyl (3R,4S)-3-hydroxy-4-methyl-3-(trifluoromethyl)pyrrolidine-1-carboxylate 1052713-78-6 C11H18F3NO3 281.26 Hydroxy, methyl, trifluoromethyl, tert-butyl carbamate (3R,4S) Solid Not specified No data Fluorinated drug candidate
(±)-trans-1-tert-Butyl 3-methyl pyrrolidine-1,3-dicarboxylate N/A C14H22FN3O4 339.34 Fluoro, hydroxymethyl, pyridin-3-yl, tert-butyl carbamate (±)-trans Solid Not specified No data Pyridine-based drug research

Key Observations:

Stereochemical Impact: The (3R,4S) configuration in the target compound and its amino analog contrasts with diastereomers like (3S,4R) and (3R,4R) , which alter hydrogen-bonding capacity and solubility. For example, the (3R,4R)-hydroxymethyl derivative is a liquid , while stereoisomers with hydroxy/methyl groups are solids.

Functional Group Variations: Hydroxymethyl vs. Methyl: The hydroxymethyl group in increases molecular weight and hydrophilicity compared to the target’s methyl group. Amino vs. Hydroxy: The amino analog exhibits higher reactivity (e.g., in nucleophilic substitutions) but poses greater hazards (skin/eye irritation) . Trifluoromethyl Addition: The CF3-substituted analog shows enhanced lipophilicity, making it suitable for bioactive molecule design.

Safety Profiles: Amino-substituted derivatives require stringent handling (inert atmosphere) due to reactivity and hazards , while hydroxymethyl analogs are safer .

Applications :

  • The target compound’s tert-butyl carbamate group enhances stability during peptide synthesis, similar to . Fluorinated derivatives are prioritized in medicinal chemistry for metabolic resistance.

Biological Activity

Overview

(3R,4S)-tert-Butyl 3-hydroxy-4-methylpyrrolidine-1-carboxylate is a chiral pyrrolidine derivative with potential biological significance. It belongs to a class of compounds known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of bioactive molecules. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

  • Molecular Formula : C10H19NO3
  • Molecular Weight : 201.27 g/mol
  • CAS Number : 1290191-90-0

The compound features a chiral center at the 3rd and 4th positions, which is crucial for its biological interactions and efficacy.

The biological activity of (3R,4S)-tert-butyl 3-hydroxy-4-methylpyrrolidine-1-carboxylate is primarily attributed to its ability to interact with various molecular targets within biological systems. The exact mechanisms are still under investigation, but several potential pathways have been identified:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could influence receptor activity, leading to altered signaling pathways.
  • Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties, particularly in models of neurodegenerative diseases.

Neuroprotective Effects

Recent studies have explored the protective effects of (3R,4S)-tert-butyl 3-hydroxy-4-methylpyrrolidine-1-carboxylate against neurodegeneration. For instance, it has been evaluated in vitro for its ability to mitigate cell death induced by amyloid-beta (Aβ) peptides, which are implicated in Alzheimer's disease:

  • In Vitro Studies : The compound demonstrated a reduction in TNF-α levels and free radical production in astrocytes exposed to Aβ .
  • In Vivo Models : While initial findings were promising, subsequent studies indicated limited efficacy in vivo compared to established treatments like galantamine .

Comparative Analysis with Similar Compounds

The biological effects of (3R,4S)-tert-butyl 3-hydroxy-4-methylpyrrolidine-1-carboxylate can be compared with other pyrrolidine derivatives:

Compound NameBiological ActivityKey Findings
Pyrrolidine-1-carboxylic acidModerate neuroprotective effectsLacks hydroxyl group
3-Hydroxy-4-methylpyrrolidinePotential enzyme inhibitionSimilar structure but different substituents

Case Study: Neuroprotection in Alzheimer’s Disease Models

A study investigated the effects of (3R,4S)-tert-butyl 3-hydroxy-4-methylpyrrolidine-1-carboxylate on astrocytes subjected to Aβ toxicity. The results indicated that the compound reduced inflammatory markers and oxidative stress levels:

  • Experimental Setup : Astrocytes were treated with varying concentrations of the compound prior to exposure to Aβ.
  • Results : Significant reductions in cell death and inflammatory cytokines were observed at optimal concentrations .

Additional Research Applications

The compound is being explored for its role in drug discovery and development due to its structural uniqueness and potential therapeutic applications:

  • Asymmetric Synthesis : Utilized as a chiral auxiliary in synthetic pathways.
  • Pharmaceutical Development : Investigated for incorporation into drug formulations targeting neurological disorders.

Q & A

Q. Basic

  • Hydroxyl group :
    • Esterification : React with acyl chlorides (e.g., acetyl chloride) in pyridine at 0°C .
    • Sulfonylation : Use tosyl chloride in THF with DMAP to form sulfonate leaving groups .
  • Methyl group :
    • Oxidation : Convert to carboxylic acid via KMnO₄ in acidic conditions (risk of over-oxidation requires careful monitoring) .
    • Halogenation : Radical bromination with NBS under UV light .

How can hydrogen bonding patterns predicted by computational models be validated experimentally for this compound?

Q. Advanced

  • Solid-state analysis : Single-crystal X-ray diffraction (SC-XRD) to map hydrogen bonds (e.g., O–H···O interactions between hydroxyl and carbonyl groups) .
  • Infrared spectroscopy (IR) : Compare experimental O–H stretch frequencies (~3200–3600 cm⁻¹) with DFT-calculated values (e.g., B3LYP/6-31G*) .
  • Solvent perturbation studies : Monitor NMR chemical shifts in DMSO-d₆ vs. CDCl₃ to identify solvent-accessible H-bond donors .

What strategies optimize the compound’s stability under varying pH conditions for biological assays?

Q. Advanced

  • pH-rate profiling : Determine degradation kinetics (e.g., HPLC monitoring) in buffers (pH 1–13) to identify stable regions (typically pH 4–8 for Boc-protected amines) .
  • Lyophilization : Formulate as a lyophilized powder with cryoprotectants (e.g., trehalose) to prevent hydrolysis .
  • Protection/deprotection : Temporarily replace Boc with more stable groups (e.g., Fmoc) for acidic assay conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3R,4S)-tert-Butyl 3-hydroxy-4-methylpyrrolidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
(3R,4S)-tert-Butyl 3-hydroxy-4-methylpyrrolidine-1-carboxylate

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